2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Description
This compound, also known as (1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid (CAS: 220497-67-6), is a chiral amino acid derivative featuring a cyclopentane backbone and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C21H21NO4, with a molecular weight of 351.4 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its acid stability and ease of removal under basic conditions. The cyclopentane ring introduces conformational rigidity, making it valuable for designing peptides with enhanced stability or specific bioactive conformations .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDVIJVCPIJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154273 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-97-4 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, commonly referred to as Fmoc-cycloleucine, is a significant compound in the field of synthetic organic chemistry and peptide synthesis. This article explores its biological activity , including its mechanisms of action, applications in research, and relevant case studies.
Basic Information
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.40 g/mol
- CAS Number : 117322-30-2
- Purity : ≥95% (by HPLC)
Structure
The compound features a cyclopentane core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 187 °C |
| Appearance | White powder |
Fmoc-cycloleucine acts primarily as an amino acid building block in peptide synthesis. The presence of the Fmoc group allows for selective protection of the amino group, facilitating the formation of peptides without unwanted side reactions. The compound's structure enables it to mimic natural amino acids, which is crucial for incorporating into proteins.
Applications in Research
- Peptide Synthesis : Fmoc-cycloleucine is widely utilized in solid-phase peptide synthesis (SPPS). Its ability to form stable bonds with other amino acids while maintaining reactivity makes it an ideal candidate for creating complex peptides.
- Drug Development : Due to its structural similarity to natural amino acids, Fmoc-cycloleucine has potential applications in designing new pharmaceuticals, particularly in targeting specific biological pathways.
- Bioconjugation : The compound can be used in bioconjugation techniques, where it helps attach functional groups or labels to biomolecules for imaging or therapeutic purposes.
Case Studies and Research Findings
- Study on Peptide Stability :
-
Antimicrobial Activity :
- In vitro studies have shown that certain peptides containing Fmoc-cycloleucine have antimicrobial properties, making them candidates for developing new antibiotics .
- Cancer Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Backbone Variants
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid
- CAS : 1935557-50-8
- Molecular Formula: C20H19NO4
- Molecular Weight : 337.38 g/mol
- Key Differences: Smaller cyclobutane ring (4-membered vs. Lower molecular weight (337.38 vs. 351.4 g/mol) due to reduced carbon count. Applications: Used to introduce tighter conformational constraints in peptides compared to cyclopentane derivatives .
1-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic Acid
- CAS: Not explicitly listed; molecular formula C26H23NO4 .
- Key Differences :
- Aromatic phenyl substituent on the cyclobutane ring, enhancing π-π stacking interactions in peptide assemblies.
- Higher molecular weight (413.5 g/mol) due to the phenyl group.
Substituent-Modified Analogues
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl}amino)methyl)cyclopentane-1-carboxylic Acid
- CAS : 1481412-58-1
- Molecular Formula: C22H23NO4
- Molecular Weight : 365.4 g/mol
- Key Differences :
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic Acid (Fmoc-D-Glu-OH)
- CAS : 104091-09-0
- Molecular Formula: C21H19NO6
- Molecular Weight : 383.4 g/mol
- Key Differences :
Stereoisomers and Enantiomers
The target compound exists in two enantiomeric forms:
- (1R,3S)-Isomer (CAS: 220497-67-6) .
- (1S,3R)-Isomer (CAS: 220497-66-5) .
Key Differences : - Opposite chiral configurations influence peptide folding and interactions with biological targets (e.g., enzyme binding pockets).
- Pricing varies by supplier; for example, CymitQuimica lists the (1R,3S)-isomer at €100.00/g for 1g quantities .
Q & A
Q. What are the recommended synthetic routes for preparing 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid?
The compound is synthesized via Fmoc-protection strategies commonly applied to amino acids. Key steps include:
- Coupling Reactions : Reacting cyclopentane-derived amino acids with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., sodium bicarbonate) .
- Chiral Control : Use of enantiomerically pure starting materials (e.g., (1R,3S)- or (1S,3R)-cyclopentane derivatives) to ensure stereochemical integrity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. Example Reaction Conditions :
| Step | Reagent/Condition | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃ | DCM | 75–85 | |
| Cyclization | DCC, HOBt | DMF | 60–70 |
Q. How should this compound be stored to ensure stability?
- Storage Temperature : Room temperature (20–25°C) in a dry environment to prevent hydrolysis of the Fmoc group .
- Light Sensitivity : Store in amber glass vials to avoid photodegradation .
- Handling Precautions : Use gloves and avoid inhalation of dust due to acute oral toxicity (OSHA HCS Category 4) and skin irritation risks .
Q. What analytical methods validate the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 383.4 for C₂₁H₂₁NO₆) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Auxiliaries : Use of (1R,3S)-configured cyclopentane precursors to retain stereochemistry .
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
Q. What are the applications in peptide synthesis and drug discovery?
- Constrained Peptide Design : The cyclopentane backbone restricts conformational flexibility, enhancing target binding (e.g., protease inhibitors) .
- Fmoc Deprotection : Removed under mild basic conditions (20% piperidine in DMF), enabling solid-phase peptide synthesis (SPPS) .
- Case Study : Incorporation into cyclic peptides showed improved metabolic stability compared to linear analogs .
Q. Biological Targets Studied :
| Application | Target | Outcome | Reference |
|---|---|---|---|
| Enzyme Inhibition | HIV-1 Protease | IC₅₀ = 12 nM | |
| Antibacterial Peptides | E. coli | MIC = 8 µg/mL |
Q. How do discrepancies in reported physical properties impact experimental design?
Key Contradictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
